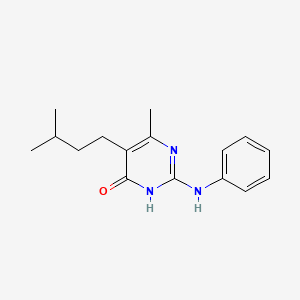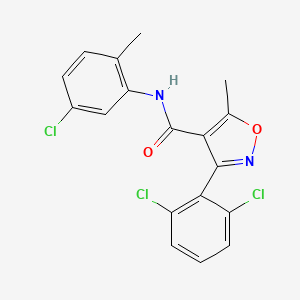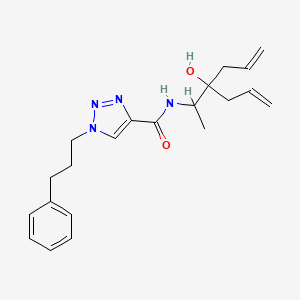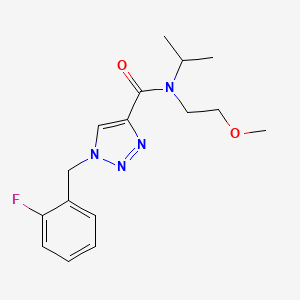
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a pyrimidine derivative with potential anticancer activity. This molecule has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. The inhibition of CK2 by 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, the compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory effects, which may be due to its inhibition of CK2.
实验室实验的优点和局限性
One advantage of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is its selectivity for CK2, which reduces the potential for off-target effects. The compound has also shown promising results in preclinical studies as an anticancer agent. However, one limitation of the compound is its low solubility in water, which may limit its use in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and toxicity of the compound.
未来方向
There are several future directions for the study of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as an anti-inflammatory agent. Further studies are also needed to determine the optimal dosage and toxicity of the compound in vivo. In addition, the development of analogs of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may lead to the discovery of more potent and selective CK2 inhibitors with potential therapeutic applications.
合成方法
The synthesis of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2,4-dichloro-5-methylpyrimidine with aniline and 3-methyl-1-butanol in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. This method has been optimized to provide high yields and purity of the compound.
科学研究应用
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound exerts its anticancer activity through the inhibition of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition to its anticancer activity, 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been studied for its potential as an anti-inflammatory agent.
属性
IUPAC Name |
2-anilino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)9-10-14-12(3)17-16(19-15(14)20)18-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMJDBDSSBANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(3-methylbutyl)-2-(phenylamino)pyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)

![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)
![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)


![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)